ARRY-300 (MEK300)
Description
ARRY-300 (MEK300) is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various cancers, particularly BRAF-mutant metastatic melanoma . ARRY-300 belongs to a class of small-molecule inhibitors designed to block MEK1/2 activity by binding to an allosteric site adjacent to the ATP-binding domain, thereby preventing downstream ERK activation and tumor proliferation .
Despite its inclusion in early-phase clinical trials, structural details of ARRY-300 remain undisclosed, distinguishing it from other MEK inhibitors with published crystal structures .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- ARRY-300 lags behind approved MEK inhibitors (e.g., trametinib, cobimetinib) in clinical development.
- Unlike ARRY-300, most advanced inhibitors have defined IC₅₀ values and published safety profiles.
2.3 Clinical Trial Outcomes
- Cobimetinib: Achieved a 68% response rate in BRAF-mutant melanoma when combined with vemurafenib .
- Trametinib: Demonstrated a 22% response rate as monotherapy and 6.1-month median progression-free survival (PFS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
